(Chloromethylidene)copper

Beschreibung

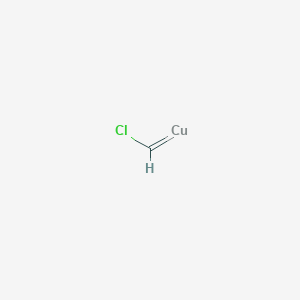

(Chloromethylidene)copper is a hypothetical organocopper compound with the proposed formula $ \text{Cu(CCl)} $. While direct experimental data on this compound are scarce in the provided evidence, its structure can be inferred from analogous organocopper complexes. Such compounds typically exhibit a linear or trigonal planar geometry around the copper center, with the chloromethylidene ligand ($ \text{CCl}^- $) acting as a strong σ-donor and π-acceptor. Organocopper species are often reactive intermediates in catalysis and organic synthesis, particularly in cross-coupling reactions or C–X (X = halogen) bond activation .

Key properties (theoretical):

- Molecular weight: ~98.99 g/mol (Cu: 63.55, C: 12.01, Cl: 35.45).

- Reactivity: Expected to undergo ligand substitution or oxidative addition due to the electrophilic nature of the copper center.

Eigenschaften

CAS-Nummer |

874769-97-8 |

|---|---|

Molekularformel |

CHClCu |

Molekulargewicht |

112.02 g/mol |

IUPAC-Name |

chloromethylidenecopper |

InChI |

InChI=1S/CHCl.Cu/c1-2;/h1H; |

InChI-Schlüssel |

WSLIDOGGIUQOLY-UHFFFAOYSA-N |

Kanonische SMILES |

C(=[Cu])Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Chloromethylidene)copper typically involves the reaction of copper(I) chloride with chloromethylidene precursors under controlled conditions. One common method is the reaction of copper(I) chloride with chloromethylidene lithium or Grignard reagents. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reactivity of the intermediates .

Industrial Production Methods

While the industrial production of this compound is not as widespread as other copper compounds, it can be scaled up using similar methods to those used in laboratory synthesis. The key is to maintain strict control over the reaction conditions to ensure high purity and yield of the product .

Analyse Chemischer Reaktionen

Types of Reactions

(Chloromethylidene)copper undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form copper(II) species.

Reduction: It can be reduced back to copper(I) or even metallic copper under certain conditions.

Substitution: The chloromethylidene group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with this compound under mild conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields copper(II) compounds, while substitution reactions can produce a variety of organocopper derivatives .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den (Chlormethylen)kupfer seine Wirkungen entfaltet, beinhaltet die Wechselwirkung des Kupferzentrums mit verschiedenen molekularen Zielstrukturen. Das Kupferatom kann an Redoxreaktionen teilnehmen und so Elektronentransferprozesse erleichtern. Zusätzlich kann die Chlormethylengruppe einen nukleophilen Angriff erfahren, der zur Bildung neuer Bindungen und zur Modifizierung von Molekülstrukturen führt.

Wirkmechanismus

The mechanism by which (Chloromethylidene)copper exerts its effects involves the interaction of the copper center with various molecular targets. The copper atom can participate in redox reactions, facilitating electron transfer processes. Additionally, the chloromethylidene group can undergo nucleophilic attack, leading to the formation of new bonds and the modification of molecular structures .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize (chloromethylidene)copper, two structurally and functionally related copper compounds are analyzed: copper vanadate and copper chromite .

Copper Vanadate ($ \text{CuV}2\text{O}6 $)

- Structural Comparison :

Copper vanadate adopts a layered structure with $ \text{VO}6 $ octahedra and $ \text{CuO}4 $ square-planar units, contrasting with the simpler ligand-copper bonding in this compound . - Functional Comparison :

- Catalytic Activity : Copper vanadate demonstrates high efficiency in toluene oxidation (90% conversion at 300°C) due to redox-active $ \text{V}^{5+}/\text{V}^{4+} $ sites .

- Thermal Stability : Stable up to 600°C, whereas this compound likely decomposes at lower temperatures (<200°C) due to organic ligand instability.

- Applications : Widely used in industrial VOC (volatile organic compound) abatement .

Copper Chromite ($ \text{CuCr}2\text{O}4 $)

- Structural Comparison: Copper chromite has a spinel structure ($ \text{AB}2\text{O}4 $) with $ \text{Cu}^{2+} $ in tetrahedral sites and $ \text{Cr}^{3+} $ in octahedral sites, offering greater structural rigidity compared to the mononuclear this compound .

- Functional Comparison: Photocatalytic Activity: Achieves 95% dye degradation under UV light, attributed to $ \text{Cr}^{3+} $-mediated electron transfer . Surface Area: Nanostructured copper chromite exhibits a high surface area (~120 m²/g), enhancing reactivity, whereas this compound’s surface properties are undefined.

- Applications : Key catalyst in hydrogenation and oxidation reactions .

Data Table: Comparative Analysis

Research Findings and Limitations

- Synthetic Challenges: Unlike copper vanadate and chromite, which are synthesized via co-precipitation or sol-gel methods , this compound’s preparation would require stabilizing the reactive $ \text{CCl}^- $ ligand, possibly using low-temperature organometallic routes .

- Spectroscopic Data Gap: No IR, NMR, or X-ray crystallography data for this compound are available in the evidence, limiting direct comparison.

- Mechanistic Insights : Copper vanadate and chromite operate via metal-oxygen redox cycles, while this compound’s reactivity may involve copper-carbon bond cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.